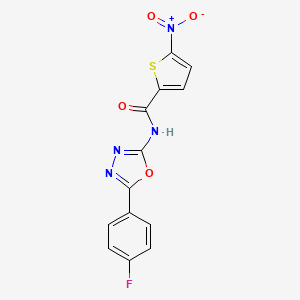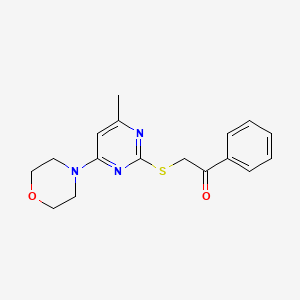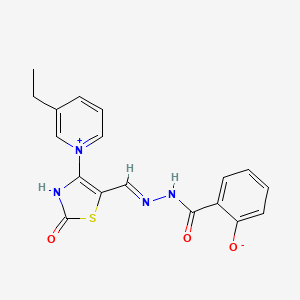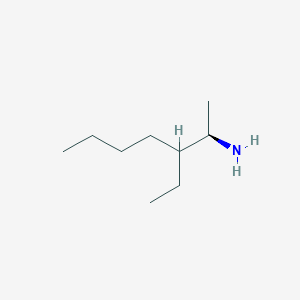
1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H23F2N3O4S and its molecular weight is 427.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity and Insulin Sensitization
One area of research involves the synthesis and evaluation of imidazopyridine thiazolidine-2,4-diones, which represent conformationally restricted analogues of hypoglycemic compounds like rosiglitazone. These compounds, including structures related to the specified chemical, have been tested for their ability to enhance insulin-induced adipocyte differentiation and exhibit hypoglycemic activity in diabetic models, such as the KK mouse. The structure-activity relationships (SAR) of these compounds suggest their potential as novel therapeutic agents for treating diabetes through insulin sensitization and glucose regulation (Oguchi et al., 2000).
Antitumor Activity
Another aspect of research into this compound class includes their antitumor activities. Novel hybrids of imidazole-4-one and imidazolidine-2,4-dione were synthesized and evaluated for their selective cytotoxicity towards various cancer cell lines, including prostate, colorectal, breast, and cervical cancer cells. This research highlights the potential of these compounds as a basis for developing targeted cancer therapies with enhanced activity and selectivity towards cancerous cells. Compounds within this research demonstrated remarkable broad-spectrum cytotoxic potency, indicating their utility as templates for further antitumor agent optimization (El-Sayed et al., 2018).
Antimicrobial and Antibacterial Properties
Research has also explored the antimicrobial properties of imidazolidine-2,4-dione derivatives. A series of these compounds were synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as their antifungal activity against Aspergillus niger and Candida albicans. The findings from these studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal infections, with some compounds showing promising efficacy (Prakash et al., 2011).
Electrochemical Studies and Drug Design
Electrochemical behavior and the potential for drug design represent another research avenue. The electrochemical oxidation properties of hydantoin derivatives, closely related to the specified compound, have been studied for understanding their biochemical actions and potential therapeutic applications. Such studies provide insights into the redox characteristics, which are essential for designing drugs with optimal bioavailability and therapeutic efficacy (Nosheen et al., 2012).
Eigenschaften
IUPAC Name |
1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O4S/c1-28-11-10-23-16(25)12-24(19(23)27)13-6-8-22(9-7-13)17(26)14-4-2-3-5-15(14)29-18(20)21/h2-5,13,18H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBQJZJROGMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)
![(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2731091.png)

![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2731095.png)
![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)
![3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2731097.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2731099.png)


![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2731103.png)
![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2731109.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2731111.png)
